molecular formula C15H23NO2 B14835639 4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14835639
M. Wt: 249.35 g/mol
InChI Key: YQNWQUDGBAYOFU-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2. It contains a total of 41 atoms, including 23 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a three-membered cyclopropane ring, a six-membered aromatic ring, and two ether groups . It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of tert-butyl alcohol with 2-cyclopropoxy-N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-2-cyclopropyl-N,N-dimethylaniline
  • 4-Tert-butoxy-2-cyclopropyl-N,N-diethylamine
  • 4-Tert-butoxy-2-cyclopropoxy-N,N-diisopropylaniline

Uniqueness

4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is unique due to its combination of a tert-butoxy group and a cyclopropoxy group attached to an aniline core. This unique structure imparts specific chemical properties that differentiate it from other similar compounds. For instance, the presence of the tert-butoxy group enhances its stability and solubility, while the cyclopropoxy group contributes to its reactivity in various chemical reactions.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-12-8-9-13(16(4)5)14(10-12)17-11-6-7-11/h8-11H,6-7H2,1-5H3

InChI Key

YQNWQUDGBAYOFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)N(C)C)OC2CC2

Origin of Product

United States

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